molecular formula C26H38N6O14 B8106308 2-(Azido-PEG3-amido)-1,3-bis(NHS Ester)

2-(Azido-PEG3-amido)-1,3-bis(NHS Ester)

Cat. No.: B8106308
M. Wt: 658.6 g/mol
InChI Key: IKNSPJWCHQONRB-UHFFFAOYSA-N
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Description

2-(Azido-PEG3-amido)-1,3-bis(NHS Ester) is a branched PEGylation reagent that plays a significant role in bioconjugation chemistry. This compound contains azide groups, which enable PEGylation via click chemistry, and NHS ester groups, which can label primary amines of proteins, amine-modified oligonucleotides, and other amine-containing molecules. The PEG spacer enhances hydrophilic properties, making it useful in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azido-PEG3-amido)-1,3-bis(NHS Ester) typically involves the following steps:

  • Azide Group Introduction: The azide group is introduced using azidation reactions, often involving azide salts like sodium azide (NaN3) under controlled conditions.

  • PEGylation: The PEG spacer is attached to the azide group through a series of reactions involving PEG derivatives and coupling agents.

  • NHS Ester Formation: NHS ester groups are introduced using activating agents like N-hydroxysuccinimide (NHS) and carbodiimides (e.g., EDC).

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring high purity and consistency. The process includes rigorous quality control measures to meet research and industrial standards.

Types of Reactions:

  • Click Chemistry: The azide groups in the compound undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions with alkyne-containing molecules.

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with molecules containing DBCO or BCN groups without the need for a catalyst.

  • NHS Ester Reactions: The NHS ester groups react with primary amines to form stable amide bonds.

Common Reagents and Conditions:

  • CuAAc Reactions: Copper(I) bromide (CuBr) and tris(benzyltriazolylmethyl)amine (TBTA) are commonly used as catalysts.

  • SPAAC Reactions: No catalyst is required.

  • NHS Ester Reactions: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS are used as coupling agents.

Major Products Formed:

  • CuAAc Reactions: Triazole-linked products.

  • SPAAC Reactions: Strain-promoted triazole-linked products.

  • NHS Ester Reactions: Amide-linked products.

Scientific Research Applications

2-(Azido-PEG3-amido)-1,3-bis(NHS Ester) is widely used in various scientific research fields:

  • Chemistry: It is used in the synthesis of PEGylated compounds and in click chemistry applications.

  • Biology: It is employed in labeling and modifying biomolecules, such as proteins and oligonucleotides.

  • Medicine: It is used in drug delivery systems and the development of PROTACs (Proteolysis Targeting Chimeras) for targeted cancer therapies.

  • Industry: It is utilized in the production of hydrophilic coatings and surface modifications.

Mechanism of Action

The compound exerts its effects through the following mechanisms:

  • Click Chemistry: The azide groups react with alkyne groups to form stable triazole rings, which are useful in bioconjugation and drug delivery.

  • NHS Ester Reactions: The NHS ester groups react with primary amines to form stable amide bonds, which are essential for labeling and modifying biomolecules.

Molecular Targets and Pathways Involved:

  • Proteins and Oligonucleotides: The compound targets primary amines on these biomolecules for labeling and modification.

  • Drug Delivery Systems: It targets specific sites on drug molecules for enhanced delivery and efficacy.

Comparison with Similar Compounds

2-(Azido-PEG3-amido)-1,3-bis(NHS Ester) is unique due to its branched structure and dual functionality (azide and NHS ester groups). Similar compounds include:

  • PEG-based Linkers: These linkers are used in PEGylation but may lack azide groups for click chemistry.

  • NHS Ester Reagents: These reagents label primary amines but do not contain azide groups for click chemistry.

  • Azide-containing Compounds: These compounds can undergo click chemistry but may not have NHS ester groups for labeling amines.

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Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoylamino]-3-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]propoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38N6O14/c27-30-28-8-12-41-14-16-42-15-13-40-9-5-20(33)29-19(17-43-10-6-25(38)45-31-21(34)1-2-22(31)35)18-44-11-7-26(39)46-32-23(36)3-4-24(32)37/h19H,1-18H2,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNSPJWCHQONRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCC(COCCC(=O)ON2C(=O)CCC2=O)NC(=O)CCOCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38N6O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

658.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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